Cas no 1033332-50-1 (2-amino-2-(3-methylfuran-2-yl)acetic acid)

2-Amino-2-(3-methylfuran-2-yl)acetic acid is a furan-derived α-amino acid with potential applications in pharmaceutical and organic synthesis. Its structure combines a 3-methylfuran moiety with an amino acid backbone, offering versatility as a chiral building block for bioactive compounds. The presence of both amino and carboxyl functional groups enables its use in peptide coupling and heterocyclic chemistry. The methyl substitution on the furan ring may enhance stability and influence reactivity in targeted transformations. This compound is particularly valuable for researchers exploring furan-based analogs in medicinal chemistry or asymmetric synthesis. Proper handling requires standard laboratory precautions due to its reactive functional groups.
2-amino-2-(3-methylfuran-2-yl)acetic acid structure
1033332-50-1 structure
Product Name:2-amino-2-(3-methylfuran-2-yl)acetic acid
CAS No:1033332-50-1
MF:C7H9NO3
MW:155.151262044907
CID:5798878
PubChem ID:573460
Update Time:2025-06-07

2-amino-2-(3-methylfuran-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(3-methylfuran-2-yl)acetic acid
    • SCHEMBL11458870
    • 1033332-50-1
    • Amino(3-methyl-2-furyl)acetic acid #
    • 2-Amino-2-[3-methyl-2-furyl]acetic acid
    • EN300-1841161
    • CXICEBVIGAMEBY-UHFFFAOYSA-N
    • Inchi: 1S/C7H9NO3/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H,9,10)
    • InChI Key: CXICEBVIGAMEBY-UHFFFAOYSA-N
    • SMILES: O1C=CC(C)=C1C(C(=O)O)N

Computed Properties

  • Exact Mass: 155.058243149g/mol
  • Monoisotopic Mass: 155.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 76.5Ų

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Additional information on 2-amino-2-(3-methylfuran-2-yl)acetic acid

Introduction to 2-amino-2-(3-methylfuran-2-yl)acetic acid (CAS No. 1033332-50-1)

2-amino-2-(3-methylfuran-2-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1033332-50-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif combining an amino group, a carboxylic acid moiety, and a 3-methylfuran substituent, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic applications.

The molecular structure of 2-amino-2-(3-methylfuran-2-yl)acetic acid consists of a central acetic acid backbone with an amino group at the alpha position and a 3-methylfuran ring attached to the beta carbon. This configuration imparts distinct chemical and biological characteristics, making it an intriguing subject for synthetic chemists and medicinal biologists. The presence of the furan ring introduces aromaticity and potential hydrogen bonding capabilities, while the amino and carboxylic acid functional groups suggest roles in protein interactions and metabolic pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those incorporating furan moieties. The 3-methylfuran substituent in 2-amino-2-(3-methylfuran-2-yl)acetic acid contributes to its unique electronic properties, which can influence its binding affinity to biological targets. This has led to several studies investigating its possible applications in modulating enzyme activity and receptor interactions.

One of the most compelling aspects of 2-amino-2-(3-methylfuran-2-yl)acetic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications to the furan ring or the amino group have yielded compounds with improved solubility, bioavailability, and target specificity. These findings underscore the importance of CAS No. 1033332-50-1 as a precursor in the synthesis of potential therapeutic agents.

Recent advancements in computational chemistry have further accelerated the exploration of 2-amino-2-(3-methylfuran-2-yl)acetic acid. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. These computational insights have guided experimental efforts to optimize its structure for improved efficacy.

The synthesis of CAS No. 1033332-50-1 presents both challenges and opportunities for synthetic chemists. The integration of the amino group, carboxylic acid, and 3-methylfuran moiety requires precise control over reaction conditions to ensure high yield and purity. However, recent methodologies have demonstrated efficient routes to this compound, paving the way for large-scale production and further mechanistic studies.

In conclusion, 2-amino-2-(3-methylfuran-2-yl)acetic acid (CAS No. 1033332-50-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a compelling candidate for future drug development efforts. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone in the quest for novel therapeutic interventions.

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